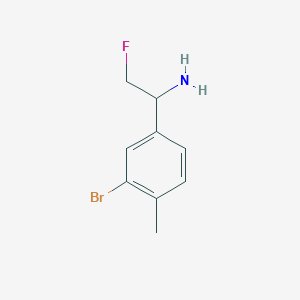

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine

Description

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

1-(3-bromo-4-methylphenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C9H11BrFN/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,12H2,1H3 |

InChI Key |

HHEMRXPCFLHTNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CF)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine typically involves a multi-step process. One common method starts with the bromination of 4-methylacetophenone to obtain 3-bromo-4-methylacetophenone . This intermediate is then subjected to a series of reactions, including fluorination and amination, to yield the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution with a nucleophile could result in the formation of a new amine or ether.

Scientific Research Applications

1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine are best contextualized through comparison with analogs. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Key Insights

Halogen vs. Methoxy substituents enhance solubility but reduce electrophilicity. Fluorine’s electronegativity in the ethylamine chain (common across all analogs) improves metabolic stability and bioavailability .

Positional Effects

- The 3-bromo-4-methyl substitution pattern in the target compound contrasts with 3-fluoro-4-methyl in . Bromine’s larger atomic radius may hinder steric access in enzymatic binding pockets compared to fluorine.

Chain Length and Functional Groups

- Extending the ethylamine chain to a propane backbone (as in ) increases lipophilicity, favoring blood-brain barrier penetration. Conversely, the target compound’s shorter chain may optimize binding to peripheral targets.

Biological Relevance

- Compounds like 1-(4-bromophenyl)-2-fluoroethan-1-amine () form covalent adducts with enzymes (e.g., transaminases), suggesting the target compound may exhibit similar reactivity in biochemical pathways.

Synthetic Utility

- The target compound’s bromine atom enables downstream derivatization (e.g., nucleophilic substitution), whereas chlorine or methoxy analogs () are less reactive in such transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(3-Bromo-4-methylphenyl)-2-fluoroethan-1-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : A multi-step synthesis is typically employed, starting with brominated aromatic precursors. For example, nucleophilic substitution or Buchwald-Hartwig amination can introduce the amine group. Fluorination via agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® may be used, with reaction optimization (e.g., solvent polarity, temperature, catalyst loading) critical for minimizing side reactions. Purification via column chromatography or recrystallization is recommended to isolate the amine hydrochloride salt .

- Key Data : Comparative yields under varying conditions (e.g., 60% yield in THF at 0°C vs. 45% in DMF at RT) highlight solvent and temperature sensitivity.

Q. How can structural characterization of this compound be achieved using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : - and -NMR confirm regiochemistry of bromine and fluorine.

- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves stereochemistry and bond angles, as demonstrated for analogous fluorinated amines in enzyme adducts .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 246.0 vs. calculated 246.04).

Q. What are the key reactivity patterns of the α-fluoroamine group in this compound under basic or acidic conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 2–12) monitored by HPLC can assess stability. The α-fluoroamine group is prone to dehydrohalogenation under strong bases (e.g., NaOH), forming imine intermediates. Acidic conditions may protonate the amine, altering electrophilicity .

Advanced Research Questions

Q. How does the bromine-fluorine substitution pattern influence interactions with PLP-dependent enzymes, and how can these be experimentally validated?

- Methodology :

- Enzymatic Assays : Incubate the compound with transaminases (e.g., ArRmut11 ) and monitor substrate conversion via UV-Vis or LC-MS.

- Crystallography : Co-crystallize the enzyme-compound adduct to identify covalent binding sites (e.g., Schiff base formation with PLP cofactors) .

- Data Contradictions : Discrepancies in kinetic parameters (e.g., or ) across studies may arise from enzyme isoforms or fluorination-induced steric effects.

Q. What strategies resolve low yields in fluorination steps during synthesis, and how can computational modeling guide optimization?

- Methodology :

- DFT Calculations : Simulate transition states to identify energy barriers for fluorination.

- Catalyst Screening : Test Pd- or Cu-based catalysts for C-F bond formation, referencing analogous aryl halide systems .

Q. How can conflicting NMR and XRD data on the compound’s conformation be reconciled?

- Methodology :

- Dynamic NMR : Probe rotational barriers of the fluoroethyl group to assess solution-phase flexibility.

- Conformational Analysis : Compare solid-state (XRD) and solution (NOESY) structures to identify environmental effects .

Methodological Guidelines Table

Data Contradiction Analysis Example

Issue : Discrepant melting points reported in literature (e.g., 65°C vs. 72°C).

Resolution :

Verify purity via HPLC (>95% purity required).

Assess polymorphism via differential scanning calorimetry (DSC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.